Methyl 2-(3-formyl-4-hydroxyphenyl)-2-methylpropanoate
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Overview
Description
Methyl 2-(3-formyl-4-hydroxyphenyl)-2-methylpropanoate is an organic compound with the molecular formula C12H14O4 It is known for its unique structure, which includes a formyl group, a hydroxyphenyl group, and a methylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-formyl-4-hydroxyphenyl)-2-methylpropanoate typically involves the esterification of 3-formyl-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and reduces production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-formyl-4-hydroxyphenyl)-2-methylpropanoate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with alkyl halides to form ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-carboxy-4-hydroxyphenyl-2-methylpropanoate.
Reduction: Methyl 2-(3-hydroxymethyl-4-hydroxyphenyl)-2-methylpropanoate.
Substitution: Methyl 2-(3-formyl-4-alkoxyphenyl)-2-methylpropanoate.
Scientific Research Applications
Methyl 2-(3-formyl-4-hydroxyphenyl)-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying enzyme-catalyzed reactions involving formyl and hydroxy groups.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-formyl-4-hydroxyphenyl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-formyl-4-hydroxyphenyl)acetate
- Methyl 2-(3-formyl-4-hydroxyphenyl)propanoate
- Methyl 2-(3-formyl-4-hydroxyphenyl)butanoate
Uniqueness
Methyl 2-(3-formyl-4-hydroxyphenyl)-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C12H14O4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 2-(3-formyl-4-hydroxyphenyl)-2-methylpropanoate |
InChI |
InChI=1S/C12H14O4/c1-12(2,11(15)16-3)9-4-5-10(14)8(6-9)7-13/h4-7,14H,1-3H3 |
InChI Key |
ZKXFIGCCMCSNJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)O)C=O)C(=O)OC |
Origin of Product |
United States |
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